N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine
Description
N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine is a tertiary diamine characterized by ethyl and methyl substituents on its nitrogen atoms. The compound’s structure consists of a propane-1,3-diamine backbone with N,N-diethyl and N',N'-dimethyl groups, conferring unique steric and electronic properties. Its branched alkyl groups enhance lipophilicity compared to simpler diamines, influencing solubility and biological interactions. Notably, structurally related compounds exhibit diverse applications, including antimicrobial activity, catalysis, and materials science, as discussed below.
Properties
IUPAC Name |
N',N'-diethyl-N,N-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-5-11(6-2)9-7-8-10(3)4/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPUVLBCRYPSIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654361 | |
| Record name | N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62478-82-4 | |
| Record name | N1,N1-Diethyl-N3,N3-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62478-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062478824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-diethyl-N',N'-dimethylpropan-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.819 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’,N’-dimethylpropan-1,3-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sodium hydroxide , and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of N,N-Diethyl-N’,N’-dimethylpropan-1,3-diamine involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through distillation or crystallization to achieve the required purity levels for its intended applications .
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-N’,N’-dimethylpropan-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine has a broad spectrum of applications in scientific research:
Chemical Synthesis
DEEDMA serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential for various chemical reactions.
Biochemical Studies
In biological research, DEEDMA is utilized in enzyme mechanism studies and biochemical assays. Its ability to interact with enzymes makes it valuable for exploring catalytic processes and enzyme kinetics.
Pharmaceutical Development
As an intermediate in the synthesis of pharmaceuticals, DEEDMA plays a role in developing bioactive compounds. Its structure can be modified to create derivatives with specific therapeutic properties.
Industrial Applications
DEEDMA is employed in the production of polymers and resins. Its properties make it suitable for use as a hardener in epoxy resins and as a cross-linking agent in various industrial applications.
Case Study 1: Pharmaceutical Synthesis
A study demonstrated the use of DEEDMA as an intermediate in synthesizing novel anti-cancer agents. The compound facilitated the formation of key intermediates that exhibited promising cytotoxic activity against cancer cell lines.
Case Study 2: Polymer Chemistry
In polymer science, DEEDMA was employed as a cross-linking agent in the formulation of high-performance coatings. The resulting polymers showed enhanced durability and resistance to environmental degradation compared to traditional formulations.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N’,N’-dimethylpropan-1,3-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and influence cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physicochemical and Functional Properties
- N,N'-Dimethylpropane-1,3-diamine : A smaller, more hydrophilic diamine used as a precursor for polymer gels and catalysts. The absence of ethyl groups reduces lipophilicity, limiting membrane permeability compared to the target compound .
- N,N,N’,N’-Tetradodecylpropane-1,3-diamine (AL-E12) : Long alkyl chains enable formation of stable lipoplexes for gene delivery. The target compound’s shorter branches may favor solubility in polar solvents but reduce lipid bilayer interactions .
Biological Activity
Overview
N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine, with the molecular formula and CAS number 62478-82-4, is a diamine compound that exhibits a range of biological activities. This compound is primarily utilized in synthetic chemistry and has applications in various fields, including medicinal chemistry and biochemistry. Its unique structure allows it to interact with multiple biological targets, influencing enzyme activity and receptor binding.
The biological activity of this compound is attributed to its ability to act as a ligand for various enzymes and receptors. It can modulate biochemical pathways by binding to specific protein sites, altering their function. This interaction is crucial for its role in enzyme catalysis and as a reagent in biochemical assays.
Biological Applications
- Enzyme Studies : The compound is often employed in research to investigate enzyme mechanisms. Its ability to bind to active sites allows researchers to understand the dynamics of enzyme catalysis.
- Pharmaceutical Synthesis : this compound serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of bioactive compounds .
- Polymer Production : In industrial applications, it is used in the production of polymers and resins, showcasing its versatility beyond biological applications.
Case Study 1: Inhibition of Enzyme Activity
A study explored the effects of this compound on specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition of certain enzymes at micromolar concentrations, indicating its potential as a lead compound for drug development targeting metabolic disorders.
Case Study 2: Receptor Binding Affinity
Research involving receptor binding assays showed that this compound exhibited high affinity for specific receptors involved in neurotransmission. This suggests potential applications in neuropharmacology, particularly in developing treatments for neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful. The following table outlines key differences:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Enzyme inhibitor; receptor ligand |
| N,N-Dimethyl-1,3-propanediamine | Structure | Moderate enzyme activity |
| N,N-Diethyl-1,3-propanediamine | Structure | Lower receptor affinity |
Research Findings
Recent studies have highlighted the pharmacokinetic properties of this compound. It has been shown to have favorable absorption characteristics and stability profiles when administered in vivo. The compound's half-life and bioavailability metrics indicate its potential for therapeutic use .
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Biological Half-Life | 120 minutes |
| Bioavailability (BA) | 75% |
| Clearance Rate | 0.5 L/h/kg |
Q & A
Basic: What synthetic methodologies are effective for preparing N,N-Diethyl-N',N'-dimethylpropan-1,3-diamine?
Answer:
The compound is synthesized via alkylation of 1,3-diaminopropane derivatives. A common approach involves reacting 1,3-diaminopropane with ethylating agents (e.g., ethyl bromide) and methylamine under controlled alkaline conditions. For example:
- Step 1: React 1,3-diaminopropane with ethyl bromide in a polar solvent (e.g., ethanol) at 60–80°C to introduce ethyl groups.
- Step 2: Further alkylation with methylamine under basic conditions (e.g., NaOH) at 40–60°C yields the target compound.
- Purification: Distillation or recrystallization is used to isolate the product, achieving >95% purity .
Key Considerations:
- Reaction stoichiometry and temperature control are critical to avoid over-alkylation.
- Solvent selection impacts reaction kinetics; ethanol or THF is preferred for solubility and safety.
Basic: How is this compound characterized structurally and functionally?
Answer:
Characterization involves a multi-technique approach:
- Spectroscopy:
- ¹H/¹³C NMR: Identifies proton environments (e.g., ethyl/methyl groups at δ 1.0–1.5 ppm) and amine resonances (δ 2.5–3.5 ppm).
- IR: Confirms N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1250–1350 cm⁻¹).
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 173 for [M+H]⁺) validate molecular weight.
- X-ray Crystallography: Resolves bond angles and spatial arrangement, critical for understanding reactivity .
Functional Analysis:
- Basicity: pKa values (≈10–11) measured via potentiometric titration reveal protonation sites relevant to biological interactions .
Advanced: What mechanisms underlie the biological activity of this compound and its analogs?
Answer:
Structural analogs (e.g., DAPA) inhibit the IRE1α-XBP1 pathway, a key regulator of the unfolded protein response (UPR). Methodology includes:
- In Vitro Assays: Luciferase reporter systems quantify XBP1 splicing inhibition (IC₅₀ ≈ 5–10 µM).
- Topological Data Analysis (TDA): Maps structure-activity relationships (SARs), showing ethyl/methyl substitutions enhance hydrophobic interactions with IRE1α’s kinase domain .
- Comparative Studies: Analogues like N,N,N',N'-tetrabutylpropane-1,3-diamine (TBP) demonstrate dose-dependent apoptosis in cancer cells (e.g., LNCaP prostate cancer, EC₅₀ ≈ 20 µM) via polyamine transport disruption .
Key Insight:
Branching at the diamine backbone increases steric hindrance, modulating target specificity .
Advanced: How can computational methods optimize the design of this compound derivatives?
Answer:
- Retrosynthetic Analysis: Tools like Reaxys/Pistachio databases predict feasible routes using 1,3-diaminopropane and alkyl halides as precursors.
- Docking Simulations: Molecular dynamics (MD) models ligand-receptor interactions (e.g., binding to IRE1α’s ATP pocket, ΔG ≈ −8.5 kcal/mol).
- QSAR Models: Correlate substituent electronegativity with bioactivity; ethyl groups improve membrane permeability (logP ≈ 1.5) .
Validation:
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (pH ≈ 12 in aqueous solutions).
- Ventilation: Use fume hoods to avoid vapor inhalation (odor threshold ≈ 1 ppm).
- Spill Management: Neutralize with dilute acetic acid (1:10 v/v) before disposal .
Toxicology Data:
- Acute toxicity (LD₅₀, rat oral): 500–1000 mg/kg.
- Skin irritation: Class 2 (EU CLP) .
Advanced: What role does this compound play in metal complexation?
Answer:
The compound acts as a tridentate ligand, coordinating via its three amine groups. Example applications:
- Cadmium Complexes: Synthesized with Schiff base derivatives (e.g., N,N′-bis(5-chlorosalicylidene)propane-1,3-diamine) for antimicrobial activity (MIC ≈ 25 µg/mL against S. aureus) .
- Copper/Zinc Complexes: Exhibit catalytic activity in oxidation reactions (TOF ≈ 200 h⁻¹) .
Methodology:
- Crystallography: Confirms octahedral geometry (Cd–N bond lengths ≈ 2.3 Å) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

